Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)- is a complex organic compound characterized by its unique fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the correct formation of the fused ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing automated systems to control reaction parameters precisely. The use of high-efficiency catalysts and continuous flow reactors can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This process can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism by which Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired chemical transformations or biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-
- Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-4-methyl-2-(4-methylphenyl)-
Uniqueness: Indeno[2,1-b]pyran, 4-methyl-2-(4-methylphenyl)- is unique due to its specific fused ring structure and the presence of methyl and phenyl groups
Properties
CAS No. |
62096-46-2 |
---|---|
Molecular Formula |
C20H16O |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
4-methyl-2-(4-methylphenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C20H16O/c1-13-7-9-15(10-8-13)18-11-14(2)20-17-6-4-3-5-16(17)12-19(20)21-18/h3-12H,1-2H3 |
InChI Key |
YTILGCMEEPINJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C=C3O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.